molecular formula C25H26ClN5O2S B11490428 2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11490428
M. Wt: 496.0 g/mol
InChI Key: PUCWEYCQEDCJEL-UHFFFAOYSA-N
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Description

2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a pyridine moiety. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiophene and pyridine rings. Common reagents used in these reactions include various amines, chlorinating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The presence of halogens and other functional groups allows for substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
  • **2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE

Uniqueness

The uniqueness of 2-AMINO-1-(2-CHLOROPYRIDIN-3-YL)-4-{5-METHYL-4-[(MORPHOLIN-4-YL)METHYL]THIOPHEN-2-YL}-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications

Properties

Molecular Formula

C25H26ClN5O2S

Molecular Weight

496.0 g/mol

IUPAC Name

2-amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H26ClN5O2S/c1-15-16(14-30-8-10-33-11-9-30)12-21(34-15)22-17(13-27)25(28)31(19-5-3-7-29-24(19)26)18-4-2-6-20(32)23(18)22/h3,5,7,12,22H,2,4,6,8-11,14,28H2,1H3

InChI Key

PUCWEYCQEDCJEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(N=CC=C4)Cl)N)C#N)CN5CCOCC5

Origin of Product

United States

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